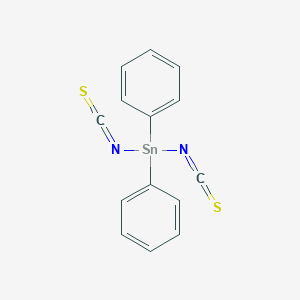
Stannane, diisothiocyanatodiphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, diisothiocyanatodiphenyl- is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) bonded to two phenyl groups and two isothiocyanate groups, making it a versatile reagent in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of stannane, diisothiocyanatodiphenyl- typically involves the reaction of diphenyltin dichloride with potassium thiocyanate in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired stannane compound along with potassium chloride as a byproduct .
Industrial Production Methods
On an industrial scale, the production of stannane, diisothiocyanatodiphenyl- can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
Stannane, diisothiocyanatodiphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and material science.
Reduction: It can be reduced to form lower oxidation state tin compounds, which have applications in organic synthesis.
Substitution: The isothiocyanate groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, diisothiocyanatodiphenyl- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. These reactions typically occur under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity .
Major Products Formed
科学的研究の応用
Stannane, diisothiocyanatodiphenyl- has found applications in several scientific research areas, including:
作用機序
The mechanism by which stannane, diisothiocyanatodiphenyl- exerts its effects involves the interaction of the tin center with various molecular targets. The isothiocyanate groups can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenyl groups can interact with hydrophobic regions of proteins, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
Similar compounds to stannane, diisothiocyanatodiphenyl- include other organotin compounds such as tributyltin hydride, triphenyltin chloride, and dibutyltin oxide. These compounds share some chemical properties but differ in their specific applications and reactivity .
Uniqueness
This compound’s ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable reagent in both research and industrial settings .
特性
CAS番号 |
21001-81-0 |
|---|---|
分子式 |
C14H10N2S2Sn |
分子量 |
389.1 g/mol |
IUPAC名 |
diisothiocyanato(diphenyl)stannane |
InChI |
InChI=1S/2C6H5.2CNS.Sn/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H;;;/q;;2*-1;+2 |
InChIキー |
VBBLHFYJSABZTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N=C=S)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

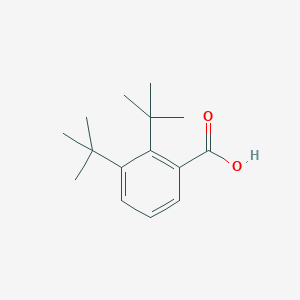
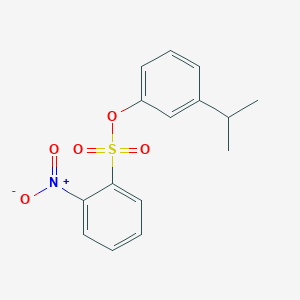

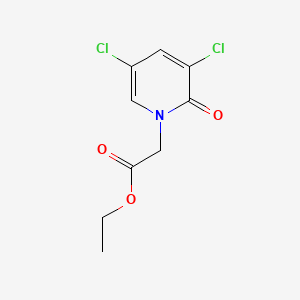
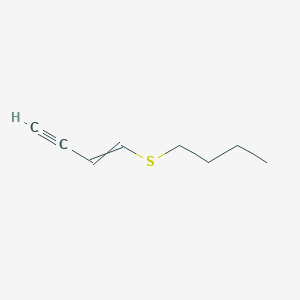
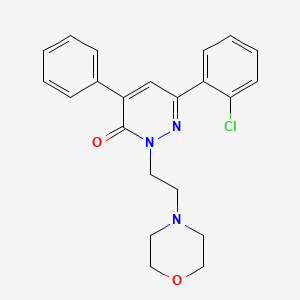
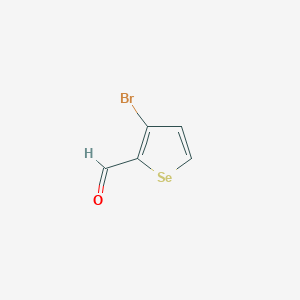
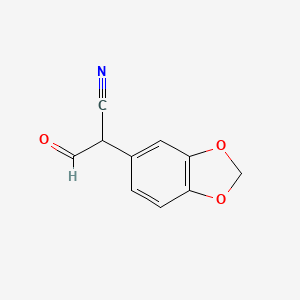
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
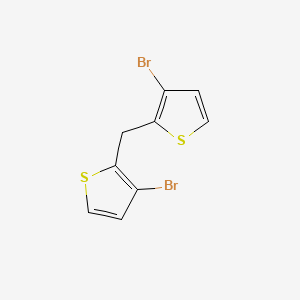
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
